2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a tert-butyl group attached to a phenoxy moiety, linked to a piperidinyl group via an acetamide bond. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound falls under the category of amides and is classified as an organic compound due to its carbon-based structure. Its specific functional groups include a phenoxy group and a piperidinyl moiety, which contribute to its reactivity and biological activity.
The synthesis of 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps:
The molecular formula of 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is C21H34N2O2. Its structure can be described in terms of its functional groups:
Property | Value |
---|---|
Molecular Formula | C21H34N2O2 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | 2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
InChI Key | ZORIMMKDQCNDMX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
The compound participates in various chemical reactions typical for amides and phenolic compounds:
These reactions are often influenced by the electronic properties of the functional groups present in the molecule, particularly the electron-donating tert-butyl group and the electron-withdrawing nature of the acetamide linkage.
The mechanism of action for 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors.
The binding affinity of this compound is influenced by the structural characteristics provided by its functional groups:
Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including receptor modulation and enzyme inhibition .
The physical properties include:
Key chemical properties involve:
These properties are essential for determining the compound's behavior in various applications.
The compound has several notable applications:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2